molecular formula C11H15NO B14423693 Morpholine, 3-methyl-2-phenyl-, (2R,3S)- CAS No. 84025-82-1

Morpholine, 3-methyl-2-phenyl-, (2R,3S)-

Cat. No.: B14423693
CAS No.: 84025-82-1
M. Wt: 177.24 g/mol
InChI Key: OOBHFESNSZDWIU-ONGXEEELSA-N
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Description

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- is a chiral compound with the molecular formula C11H15NO. It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 3-methyl-2-phenyl-, (2R,3S)- typically involves the reaction of 2-phenyl-3-methylmorpholine with appropriate reagents under controlled conditions. One common method includes the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 3-methyl-2-phenyl-, (2R,3S)- involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylmorpholine
  • 3,4-Dimethyl-2-phenylmorpholine
  • 3-Methyl-4-phenylmorpholine

Uniqueness

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can lead to different pharmacological profiles compared to its isomers and other similar compounds .

Conclusion

Morpholine, 3-methyl-2-phenyl-, (2R,3S)- is a compound of significant interest in various scientific fields

Properties

CAS No.

84025-82-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(2R,3S)-3-methyl-2-phenylmorpholine

InChI

InChI=1S/C11H15NO/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11-/m0/s1

InChI Key

OOBHFESNSZDWIU-ONGXEEELSA-N

Isomeric SMILES

C[C@H]1[C@H](OCCN1)C2=CC=CC=C2

Canonical SMILES

CC1C(OCCN1)C2=CC=CC=C2

Origin of Product

United States

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